![molecular formula C11H8ClNO2 B1404031 Methyl 3-chloroisoquinoline-4-carboxylate CAS No. 1260642-58-7](/img/structure/B1404031.png)
Methyl 3-chloroisoquinoline-4-carboxylate
Overview
Description
Methyl 3-chloroisoquinoline-4-carboxylate (MCIQ) is an organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug development. This compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. MCIQ is also known to have a variety of biochemical and physiological effects on the body.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
“Methyl 3-chloroisoquinoline-4-carboxylate” serves as a key intermediate in the synthesis of quinoline derivatives, which are prominent in medicinal chemistry due to their anticancer properties. Quinoline compounds have been identified as potent inhibitors of various cancer cell lines, and their structural modification through the introduction of different substituents can enhance their efficacy .
Pharmacology: Anti-Inflammatory Drugs
The quinoline scaffold is integral to the development of anti-inflammatory drugs. The chloroisoquinoline moiety, in particular, is valuable for its bioactivity. Researchers are exploring the use of “Methyl 3-chloroisoquinoline-4-carboxylate” in synthesizing novel compounds with improved anti-inflammatory responses .
Antimicrobial Research: Antibacterial and Antifungal Applications
In the realm of antimicrobial research, “Methyl 3-chloroisoquinoline-4-carboxylate” is utilized to create derivatives with potent antibacterial and antifungal activities. These derivatives are crucial in addressing the growing concern of antibiotic resistance .
Organic Synthesis: Building Blocks for Complex Molecules
This compound is a versatile building block in organic synthesis. It is used to construct complex molecules with diverse biological activities. Its reactivity allows for the formation of various functional groups, expanding the possibilities for new synthetic routes .
Material Science: Organic Electronic Materials
The electronic properties of quinoline derivatives make them suitable for use in organic electronic materials. “Methyl 3-chloroisoquinoline-4-carboxylate” can be modified to produce materials with specific conductive properties, useful in the development of organic semiconductors .
Green Chemistry: Sustainable Chemical Processes
The synthesis of quinoline derivatives, including those derived from “Methyl 3-chloroisoquinoline-4-carboxylate,” is being optimized for greener and more sustainable chemical processes. This includes the use of eco-friendly catalysts and solvent-free conditions to minimize environmental impact .
properties
IUPAC Name |
methyl 3-chloroisoquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQIYLQWJRJJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857567 | |
Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloroisoquinoline-4-carboxylate | |
CAS RN |
1260642-58-7 | |
Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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